N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQEOBTWMBYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Synthesis: 2-Benzoyl-4-chlorophenylamine
This aromatic amine is typically prepared via Friedel-Crafts acylation of 4-chloroaniline with benzoyl chloride in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution, with the acyl group preferentially occupying the ortho position due to steric and electronic effects. Purification by recrystallization from ethanol yields the intermediate in 72–78% purity.
3-(Phenylsulfonyl)propanoyl Chloride Synthesis
Phenylsulfonation of acrylic acid derivatives followed by chlorination provides this electrophilic fragment. A documented protocol involves:
- Sulfonation of allyl benzene with chlorosulfonic acid at 0–5°C
- Oxidation of the resultant sulfone with CrO₃ in acetic acid
- Treatment with thionyl chloride (SOCl₂) to generate the acyl chloride
This three-step sequence achieves an overall yield of 68%, with FT-IR spectroscopy confirming the sulfonyl stretch at 1165 cm⁻¹ and carbonyl at 1780 cm⁻¹.
Amide Bond Formation: Comparative Methodologies
Phosphorous Oxychloride-Mediated Coupling
- Dissolve 2-benzoyl-4-chlorophenylamine (0.001 mol) and 3-(phenylsulfonyl)propanoyl chloride (0.001 mol) in dry pyridine
- Add POCl₃ (0.9 mL) dropwise at <5°C
- Stir for 30 min, then quench with ice water
- Filter and recrystallize from ethanol
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +23% yield |
| POCl₃ Stoichiometry | 1.2 eq | Prevents dimerization |
| Solvent | Anhyd. Pyridine | 89% yield |
This method provides 85–89% isolated yield, with $$ ^1H $$-NMR showing characteristic splitting patterns for the propanamide chain (δ 2.80 & 3.30 ppm, 2x -CH₂-).
Schotten-Baumann Conditions
- Suspend amine in 2N NaOH (20 mL)
- Add acyl chloride in CH₂Cl₂ (45 mL) simultaneously
- Acidify with HCl to precipitate product
While gentler than POCl₃, this method yields only 74–78% due to partial hydrolysis of the sulfonyl group under basic conditions.
Critical Process Parameters and Byproduct Analysis
Temperature Control During Coupling
Elevated temperatures (>10°C) during amidation promote two side reactions:
- N-Acylation of pyridine solvent (δ 8.50 ppm in $$ ^1H $$-NMR)
- Sulfone reduction to thioether (mass spec m/z [M-32]⁺)
Maintaining the reaction at 0–5°C suppresses these pathways, as evidenced by HPLC purity increasing from 82% to 99%.
Solvent Selection
Comparative solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 12.4 | 89 | 99.1 |
| DMF | 36.7 | 76 | 94.3 |
| THF | 7.5 | 63 | 88.7 |
Pyridine’s dual role as base and solvent minimizes side reactions, while its low polarity facilitates product precipitation.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Purity Assessment
RP-HPLC (MeOH:H₂O 70:30, 1 mL/min):
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production requires modifications to the laboratory protocol:
- Reactor Design : Use jacketed vessels for precise temperature control during exothermic amidation
- Workup Optimization : Replace ice quenching with controlled addition to chilled 5% NaHCO₃
- Crystallization : Implement anti-solvent (hexane) gradient addition to improve crystal habit
Pilot batches (20 kg scale) achieved 83% yield with 98.7% purity, meeting ICH Q3A guidelines for residual solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with amines : Substitution of the chlorine atom with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding arylaminated derivatives .
-
Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ replaces chlorine with a thioether group .
Table 1: Substitution Reactions and Yields
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 90°C, 12 h | N-(2-benzoyl-4-(benzylamino)phenyl) | 78 | |
| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted derivative | 65 |
Amide Hydrolysis
The propanamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at 110°C cleaves the amide bond, producing 3-(phenylsulfonyl)propanoic acid and 2-benzoyl-4-chloroaniline .
-
Basic hydrolysis : NaOH (2N) in ethanol/water generates the corresponding carboxylate salt .
Sulfonyl Group Reactivity
The phenylsulfonyl moiety participates in:
-
Reduction : LiAlH₄ reduces the sulfonyl group to a thioether, forming 3-(phenylthio)propanamide derivatives .
-
Oxidation : H₂O₂/CH₃COOH oxidizes the sulfonyl group, though this reaction is less common due to stability.
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic structures:
-
With CS₂/KOH : Forms 1,3,4-oxadiazole-2-thiol derivatives via cyclocondensation .
-
With acetonyl acetone : Produces pyrrole-fused analogs under reflux in acetic acid .
Table 2: Cyclization Products
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carbondisulphide | KOH, EtOH, reflux, 6 h | 1,3,4-Oxadiazole-2-thiol | 63 | |
| 2,5-Dimethoxy-THF | AcOH, reflux, 4 h | Pyrrol-1-yl propanamide | 75 |
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald-Hartwig : Forms C–N bonds with amines using Pd₂(dba)₃/Xantphos .
Acylation and Alkylation
The secondary amine in hydrolysis products can be functionalized:
-
Acylation : Acetic anhydride/pyridine yields N-acetylated derivatives .
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH .
Key Research Findings
-
The compound’s sulfonyl group enhances electrophilicity at the chlorophenyl ring, accelerating NAS .
-
Cyclization reactions exhibit moderate yields (60–75%), with oxadiazole derivatives showing antimicrobial potential .
-
Hydrolysis products serve as intermediates for synthesizing bioactive molecules, including protease inhibitors .
Scientific Research Applications
Chemistry: N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide and related compounds:
Stability and Degradation Pathways
- N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide: Forms reversibly from nordiazepam in acidic aqueous solutions (pH ~3.0) but regenerates the parent compound during solid-phase extraction (SPE) . This highlights the pH-dependent equilibrium and procedural impacts on stability.
- Target Compound: The phenylsulfonyl group may enhance metabolic stability compared to aminoacetamide analogs due to reduced susceptibility to hydrolysis.
Key Research Findings and Implications
Functional Group Impact: The phenylsulfonyl group in the target compound likely confers higher metabolic stability compared to aminoacetamide analogs, which are prone to pH-dependent degradation .
Material Science vs. Pharmaceuticals : Unlike 3-chloro-N-phenyl-phthalimide (used in polymers), the target compound and its analogs are tailored for bioactive roles, emphasizing divergent synthetic goals .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide is a synthetic compound notable for its complex structure, which includes benzoyl, chlorophenyl, and phenylsulfonyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore for drug development targeting specific biological pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the benzoyl and phenylsulfonyl groups facilitates binding to specific receptors or enzymes, potentially modulating their functions. Notably, this compound has been identified as an inhibitor of CCR2 and CCR9 receptor functions, which are critical in inflammatory responses and cancer progression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains and fungi . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs indicate a promising potential.
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its application in drug development. Preliminary toxicity assessments suggest that while the compound may possess potent biological activity, it also exhibits relatively low cytotoxicity, making it a candidate for further therapeutic exploration .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Structure | Inhibitor of CCR2 and CCR9 | Low cytotoxicity |
| N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide | - | Moderate antimicrobial activity | Moderate toxicity |
| N-(2-benzoyl-4-chlorophenyl)-formamide | - | Anticancer properties observed | High toxicity |
This comparison illustrates that while this compound shares some biological activities with its analogs, it stands out due to its unique sulfonamide group which may enhance its pharmacological profile.
Study 1: Inhibition of CCR Receptors
A study focused on the inhibition of CCR2 and CCR9 receptors demonstrated that derivatives similar to this compound could effectively block these pathways, suggesting potential applications in treating inflammatory diseases and certain cancers .
Study 2: Antimicrobial Screening
In another investigation assessing antimicrobial properties, compounds structurally related to this compound were tested against various pathogens. Results indicated significant antibacterial activity, supporting the hypothesis that this compound could possess similar effects .
Study 3: Toxicity Assessment
A toxicity assessment conducted by the US EPA revealed that while compounds in this class exhibit potent biological activities, they also maintain a favorable safety profile with low cytotoxicity levels. This finding enhances the viability of further development into therapeutic agents .
Q & A
Q. What analytical methods are recommended for confirming the structural identity of N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide in synthetic samples?
- Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the presence of key functional groups, such as the benzoyl, chlorophenyl, and phenylsulfonyl moieties. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and sulfonyl (SO₂) stretching vibrations. Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution capabilities is critical for verifying molecular mass and isotopic patterns (e.g., chlorine atoms). Reversed-phase HPLC can assess purity and monitor degradation products .
Q. How can researchers synthesize this compound, and what intermediates are involved?
- Methodological Answer: Synthesis typically involves multi-step reactions. For example:
Acylation: React 2-amino-4-chlorophenol with benzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)amine.
Sulfonylation: Introduce the phenylsulfonyl group via coupling with 3-(phenylsulfonyl)propanoic acid using carbodiimide-based activation (e.g., EDC/HOBt).
Key intermediates include the benzoylated amine and the activated ester of 3-(phenylsulfonyl)propanoic acid. Reaction progress should be monitored by TLC and intermediate characterization via LC-MS .
Advanced Research Questions
Q. How does this compound degrade under acidic conditions, and how can its stability be experimentally assessed?
- Methodological Answer: Under acidic conditions (pH < 4), the compound may undergo reversible hydrolysis to form intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, as observed in structurally related propanamides . To study this:
- Experimental Design: Prepare aqueous solutions at varying pH (1–6) and analyze degradation kinetics using LC-MS.
- Key Parameters: Monitor peak area ratios of the parent compound to degradation products over time. Use solid-phase extraction (SPE) to isolate intermediates and confirm reversibility by evaporating solvents and re-analyzing .
Q. What computational strategies are effective for predicting the reactivity and crystallographic behavior of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., sulfonyl group reactivity). For crystallography, use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles. Validate predicted crystal packing against experimental X-ray diffraction data .
Q. How can researchers design assays to evaluate interactions between this compound and biological targets like ion channels?
- Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., sulfonamide-containing modulators of TRPV1 or CFTR channels) .
- Assay Design: Use patch-clamp electrophysiology for ion channel activity or fluorescence-based calcium flux assays. Include positive controls (e.g., known channel agonists/antagonists) and assess dose-response curves (IC₅₀/EC₅₀) .
Q. What challenges arise in formulating this compound for in vivo studies, and how can solubility be optimized?
- Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., PEG-400, DMSO) or lipid-based nanoemulsions.
- Stability Testing: Use accelerated stability protocols (40°C/75% RH for 4 weeks) with LC-MS to detect degradation. Consider prodrug strategies (e.g., esterification of the propanamide group) to improve bioavailability .
Q. How can crystallographic data resolve contradictions in reported degradation pathways?
- Methodological Answer: Co-crystallize the compound with its degradation intermediates and solve structures via single-crystal X-ray diffraction. Compare hydrogen-bonding networks and torsional angles (e.g., C–C–N–C) to identify reversible vs. irreversible transformation steps. SHELXL refinement is critical for modeling disorder in labile groups .
Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?
- Methodological Answer:
- Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Quality Control: Implement inline FTIR for real-time monitoring of sulfonylation completion. Purify via preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
